molecular formula C24H24ClNO3S B14952057 Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B14952057
M. Wt: 442.0 g/mol
InChI Key: ZSKYNOUXEAHENN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur sources and appropriate carbon precursors.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate
  • Ethyl 4-(4-tert-butylphenyl)-2-{[(2-bromophenyl)carbonyl]amino}thiophene-3-carboxylate

Uniqueness

Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate is unique due to the presence of both tert-butyl and chlorophenyl groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C24H24ClNO3S

Molecular Weight

442.0 g/mol

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24ClNO3S/c1-5-29-23(28)20-18(15-10-12-16(13-11-15)24(2,3)4)14-30-22(20)26-21(27)17-8-6-7-9-19(17)25/h6-14H,5H2,1-4H3,(H,26,27)

InChI Key

ZSKYNOUXEAHENN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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